1,1,2-Trichloroethane (CAS 79-00-5) is a dense, higher-boiling chlorinated aliphatic hydrocarbon primarily utilized as an essential chemical intermediate and a specialty solvent [1]. Unlike lower-boiling chlorinated solvents, 1,1,2-TCA features a boiling point of approximately 114 °C, enabling its use in higher-temperature processes without pressurized equipment [1]. Its unique structural configuration—with two chlorine atoms on one carbon and one on the adjacent carbon—confers distinct reactivity and solvation properties, making it the premier industrial precursor for the liquid-phase synthesis of vinylidene chloride (1,1-dichloroethylene) and a highly effective solvent for specific polymeric and organic extractions [2].
Procurement substitution of 1,1,2-trichloroethane with its more common isomer, 1,1,1-trichloroethane (1,1,1-TCA), or other chlorinated solvents like dichloromethane, fundamentally fails due to divergent chemical reactivity and thermal profiles [1]. In synthesis workflows, 1,1,1-TCA cannot undergo the same mild, base-catalyzed dehydrochlorination to yield vinylidene chloride, instead requiring energy-intensive thermal cracking or yielding unwanted byproducts [2]. As a solvent, the 40 °C difference in boiling point between the isomers means that substituting 1,1,1-TCA into a high-temperature extraction protocol will result in premature solvent boil-off, loss of process control, and incomplete solvation of target compounds [1]. Furthermore, 1,1,1-TCA often requires stabilizers (such as 1,4-dioxane) to prevent violent reactions with metal equipment, introducing unacceptable impurities into sensitive chemical processes where 1,1,2-TCA can be used without such additives [3].
When subjected to mild basic conditions (NaOH or Ca(OH)2 at 80–100 °C), 1,1,2-trichloroethane undergoes highly efficient liquid-phase dehydrochlorination to yield vinylidene chloride[1]. In contrast, the isomer 1,1,1-trichloroethane does not yield vinylidene chloride under these exact conditions, instead requiring energy-intensive thermal cracking [2]. The quantitative conversion of 1,1,2-TCA establishes it as the obligatory precursor for this pathway.
| Evidence Dimension | Yield of vinylidene chloride via liquid-phase base-catalyzed dehydrochlorination |
| Target Compound Data | >90% yield at 80–100 °C |
| Comparator Or Baseline | 1,1,1-Trichloroethane: Fails to yield target monomer under identical conditions |
| Quantified Difference | Absolute qualitative and quantitative divergence in reaction pathway |
| Conditions | Aqueous NaOH or Ca(OH)2, 80–100 °C, ambient pressure |
Dictates the absolute necessity of procuring 1,1,2-TCA for the commercial and laboratory-scale synthesis of vinylidene chloride monomers.
1,1,2-Trichloroethane exhibits a boiling point of 113.5 °C to 114 °C, which is significantly higher than its isomer 1,1,1-trichloroethane (74 °C) and dichloromethane (39.6 °C) [1]. This elevated boiling point provides a substantially wider thermal window for liquid-phase reactions and extractions, allowing processes to run 40 °C hotter than with 1,1,1-TCA without the need for pressurized vessels [2].
| Evidence Dimension | Boiling point at standard atmospheric pressure |
| Target Compound Data | 113.5 °C – 114 °C |
| Comparator Or Baseline | 1,1,1-Trichloroethane: 74 °C; Dichloromethane: 39.6 °C |
| Quantified Difference | +39.5 °C vs 1,1,1-TCA; +74 °C vs DCM |
| Conditions | Standard atmospheric pressure (101.3 kPa) |
Enables high-temperature solvent extractions and polymer processing at ambient pressure, eliminating the capital expense of pressurized reaction vessels.
An analysis of Hansen Solubility Parameters (HSP) reveals that 1,1,2-trichloroethane possesses significantly higher polar (δp = 5.3 MPa^0.5) and hydrogen-bonding (δh = 6.8 MPa^0.5) components compared to trichloroethylene (δp = 3.1, δh = 5.3) [1]. This measurable increase in polarity and hydrogen-bonding capacity allows 1,1,2-TCA to dissolve functionalized resins and complex organics that precipitate or remain insoluble in standard, less polar chlorinated solvents [1].
| Evidence Dimension | Hansen Solubility Parameters (Polar and Hydrogen-bonding components) |
| Target Compound Data | δp = 5.3 MPa^0.5, δh = 6.8 MPa^0.5 |
| Comparator Or Baseline | Trichloroethylene (TCE): δp = 3.1 MPa^0.5, δh = 5.3 MPa^0.5 |
| Quantified Difference | +70% in polar component; +28% in hydrogen-bonding component |
| Conditions | Standard HSP calculation models at 25 °C |
Provides superior dissolution performance for functionalized elastomers and complex polymers, preventing formulation failures associated with weaker solvents.
1,1,1-Trichloroethane is highly reactive with metals such as aluminum and typically requires the addition of 3-5% stabilizers (e.g., 1,4-dioxane, 2-butanol) to prevent violent, exothermic degradation [1]. In contrast, 1,1,2-trichloroethane possesses a different stability profile that does not inherently require these heavy acid-accepting stabilizers for standard storage and processing [2]. This allows 1,1,2-TCA to be utilized in sensitive synthetic workflows without introducing unwanted organic contaminants.
| Evidence Dimension | Requirement for chemical stabilizers (e.g., 1,4-dioxane) to prevent metal-catalyzed degradation |
| Target Compound Data | Can be processed and stored without heavy stabilization |
| Comparator Or Baseline | 1,1,1-Trichloroethane: Requires significant stabilization (often >3%) |
| Quantified Difference | Elimination of multi-percent organic stabilizer impurities |
| Conditions | Standard industrial storage and metal-contact processing |
Ensures that downstream products or extracted materials are not contaminated by unwanted solvent stabilizers, critical for high-purity chemical manufacturing.
Due to its quantitative liquid-phase dehydrochlorination, 1,1,2-TCA is the required starting material for producing vinylidene chloride monomers [1]. This makes it an essential procurement item for the manufacture of PVDC copolymers, which are heavily utilized in high-barrier food packaging and industrial coatings.
Leveraging its 114 °C boiling point, 1,1,2-TCA is the optimal solvent for extracting heavy organics or processing materials that require elevated temperatures to achieve solubility [2]. It allows these processes to run at ambient pressure, avoiding the need for expensive pressurized reactors required when using lower-boiling alternatives like 1,1,1-TCA or DCM.
Driven by its high polar and hydrogen-bonding Hansen parameters, 1,1,2-TCA is selected for dissolving functionalized resins, elastomers, and complex polymers [3]. It is particularly useful in scenarios where target materials precipitate or remain insoluble in standard solvents like trichloroethylene or 1,1,1-TCA.
Because it does not require the heavy stabilization (e.g., with 1,4-dioxane) necessary for 1,1,1-TCA, 1,1,2-TCA is ideal for sensitive synthetic workflows[4]. Buyers should select this compound when stabilizer contamination would interfere with downstream reactions or ruin the purity of the final product.
Irritant;Health Hazard